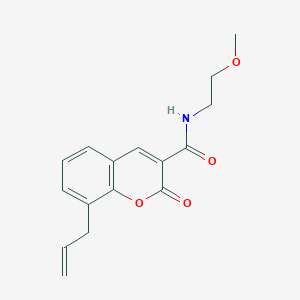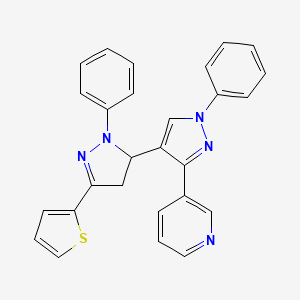![molecular formula C16H13BrN2O3 B5145410 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that belongs to the class of amides. It is also known as N-(3-bromo-2-hydroxybenzylidene)-2-(2-acetamidophenyl) acetamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide is not yet fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antioxidant activity. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been reported to have a hepatoprotective effect by reducing the liver damage caused by toxic substances.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide in lab experiments is its high cytotoxic activity against cancer cells. It also exhibits low toxicity towards normal cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are required to elucidate the exact mechanism of action of this compound and to investigate its potential applications in other fields such as neuroprotection and cardiovascular diseases. The development of more efficient synthesis methods and the modification of the compound's structure to improve its solubility and bioavailability are also areas for future research.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its high cytotoxic activity against cancer cells, antioxidant, and anti-inflammatory properties make it a promising candidate for the development of novel drugs. Further research is required to fully understand its mechanism of action and to investigate its potential applications in other fields.
Synthesis Methods
The synthesis of 2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide involves the reaction of 3-bromo-2-hydroxybenzaldehyde and 2-acetamidophenylacetic acid in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline solid with a high yield.
Scientific Research Applications
2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide has shown potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(2-acetamidophenyl)-N-(3-bromophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-10(20)18-14-8-3-2-7-13(14)15(21)16(22)19-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTDFINGXNLLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)